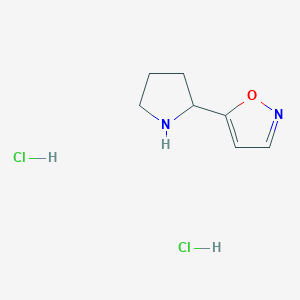

5-Pyrrolidin-2-ylisoxazole dihydrochloride

Description

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1,2-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCIBLKWPVWIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993054-67-3 | |

| Record name | 5-Pyrrolidin-2-ylisoxazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes ([3+2] Cycloaddition)

Overview:

The most prominent route involves a [3+2] cycloaddition between nitrile oxides and alkynes, a classical approach for isoxazole synthesis. This method is metal-free, often employing base catalysis, and allows for regioselective formation of substituted isoxazoles.

- Nitrile oxides generated in situ from chloroximes or hydroxamic acids.

- Alkynes such as propargyl derivatives or alkynes bearing pyrrolidine groups.

- Bases like sodium bicarbonate or sodium methoxide.

- Solvents include ethyl acetate, ethanol, or toluene.

- Reaction temperatures typically range from room temperature to gentle heating (~20–80°C).

- Reaction times vary from 2 to 6 hours.

- The synthesis of fluorinated isoxazoles via this route demonstrates regioselectivity challenges, but modifications such as using specific nitrile oxide precursors improve yields and selectivity.

- For example, the reaction of chloroxime with trifluoropropene derivatives under basic conditions yielded 5-(trifluoromethyl)isoxazoles with yields up to 69% on a multigram scale.

Example Reaction Pathway:

Chloroxime reacts with an alkyne derivative in the presence of a base (e.g., sodium bicarbonate) in ethyl acetate, leading to the formation of the isoxazole ring after cycloaddition and cyclization steps.

Cyclization of Nitrile Derivatives with Pyrrolidine Precursors

Overview:

A multi-step process involving initial synthesis of nitrile derivatives, followed by cyclization with pyrrolidine groups, is also documented.

- Condensation of ethyl glycinate hydrochloride with acrylonitrile to produce ethyl N-(2-cyanoethyl)-glycinate.

- Reaction with 2,5-dichloropyrimidine at elevated temperatures (~130–140°C) to form a pyrimidine-substituted nitrile.

- Alkoxide-mediated cyclization with sodium methoxide in inert solvents (toluene/xylene) at room temperature or gentle heating (2–6 hours).

- Acidification yields the isoxazole core, specifically 3-amino-5,6-dihydro-5-chloropyrrolo[3,4-c]isoxazole.

Research Data:

This method emphasizes the regioselective formation of pyrrolidine-isoxazole derivatives, with yields around 50–60%. The process is adaptable for various substitutions on the pyrimidine ring, enabling diverse functionalization.

Functionalization of Preformed Isoxazoles

Overview:

Post-cycloaddition modifications involve acylation, amidation, or substitution reactions on the isoxazole ring to introduce pyrrolidin-2-yl groups.

- Refluxing amino-isoxazoles with acyl chlorides (e.g., trifluoroacetic, trimethoxybenzoyl) in solvents like chloroform or ethanol.

- Use of pyridine as a base to facilitate acylation.

- Purification via filtration, recrystallization, or chromatography yields the targeted derivatives.

Direct Synthesis of Pyrrolidine-Substituted Isoxazoles

Overview:

A specific approach involves the cyclization of pyrrolidine derivatives bearing nitrile functionalities. This method often employs nucleophilic substitution and cyclization under mild conditions.

- Starting from pyrrolidine derivatives with suitable leaving groups (e.g., bromides), nucleophilic substitution with nitrile oxides or related intermediates occurs.

- Cyclization is induced under basic conditions, often with sodium bicarbonate or sodium methoxide, at room temperature or mild heating.

- The synthesis of 5-(pyrrolidin-2-yl)-isoxazoles via this route reports yields around 50%, with reaction times of 2–4 hours.

Data Summary and Comparative Table

| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cycloaddition of nitrile oxides with alkynes | Nitrile oxides, alkynes, bases | Room temp to 80°C, 2–6 hrs | 2–6 hrs | Up to 69% | Metal-free, regioselective |

| Cyclization of nitrile derivatives with pyrrolidine | Ethyl glycinate, acrylonitrile, pyrimidine derivatives | 130–140°C, 2–6 hrs | 2–6 hrs | 50–60% | Multi-step, regioselective |

| Post-cyclization functionalization | Acyl chlorides, amino-isoxazoles | Reflux, room temp | 1–24 hrs | 30–52% | Versatile modifications |

| Direct pyrrolidine derivative cyclization | Pyrrolidine bromides, nitrile oxides | Mild base, room temp | 2–4 hrs | ~50% | Nucleophilic substitution |

Additional Considerations and Research Findings

Regioselectivity Challenges:

The synthesis of fluorinated isoxazoles and derivatives often encounters regioselectivity issues, which can be mitigated by substrate design and reaction condition optimization.Scale-Up Potential:

Several methods, especially the cycloaddition routes, have demonstrated scalability up to 100 grams, indicating industrial applicability.Reaction Optimization:

Use of microwave irradiation, alternative solvents, and protective groups can enhance yields and selectivity.Environmental and Safety Aspects: Metal-free routes and mild conditions favor greener synthesis pathways, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Pyrrolidin-2-ylisoxazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or isoxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that isoxazole derivatives, including 5-Pyrrolidin-2-ylisoxazole dihydrochloride, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Isoxazoles have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting pro-apoptotic signaling pathways. A study demonstrated that derivatives with specific substitutions on the isoxazole ring exhibited enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

- Case Study : In vitro studies revealed that certain derivatives of isoxazoles displayed IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.04 | MCF-7 |

| Other derivative | 3.6 | A375 |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Spectrum of Activity : Studies have shown that this compound exhibits activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial action is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 µg/mL |

| Escherichia coli | 0.5 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents : Variations in the substituents on the isoxazole ring can lead to significant changes in activity profiles against cancer and microbial targets. For example, compounds with electron-withdrawing groups have shown enhanced potency against certain cancer cell lines .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

Mechanism of Action

The mechanism of action of 5-Pyrrolidin-2-ylisoxazole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Pyrrolidin-2-ylisoxazole dihydrochloride with structurally or functionally related dihydrochloride salts and heterocyclic compounds:

Key Research Findings and Differences

Solubility and Stability: Dihydrochloride salts (e.g., this compound) generally exhibit superior aqueous solubility compared to mono-hydrochloride or free-base analogs. This property is critical for in vitro assays and formulation development . In contrast, mono-hydrochloride salts like pioglitazone hydrochloride may require additional excipients for solubility enhancement in drug formulations .

Structural and Functional Variations :

- The methoxy-substituted triazole analog () demonstrates stereospecific interactions in drug-receptor binding, a feature absent in the simpler isoxazole-pyrrolidine structure of this compound .

- Levocetirizine dihydrochloride’s chlorophenyl group contributes to its potent antihistamine activity, whereas 5-Pyrrolidin-2-ylisoxazole lacks such aromatic moieties, limiting its direct therapeutic overlap .

In contrast, trientine dihydrochloride is classified as a pharmaceutical agent with well-established safety profiles in clinical use .

Critical Analysis of Evidence

- Contradictions and Limitations: While clarifies the chemical distinction between hydrochloride and dihydrochloride salts, none of the sources directly address the specific bioactivity or synthetic routes for this compound.

- Gaps in Research: No data on pharmacokinetics, toxicity, or in vivo efficacy of this compound are available in the provided evidence, necessitating further primary research.

Biological Activity

5-Pyrrolidin-2-ylisoxazole dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring fused with a pyrrolidine moiety. The chemical structure can be represented as follows:

This compound is characterized by its dihydrochloride salt form, enhancing its solubility and stability in biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, thereby inhibiting growth and proliferation.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a series of experiments involving different cancer cell lines, this compound showed significant cytotoxic effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. This effect was particularly pronounced at concentrations above 0.125 µM .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress within neuronal tissues.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, affecting processes such as protein synthesis and cellular respiration.

- Receptor Modulation : It has been shown to modulate receptor activity, particularly those related to neurotransmitter signaling, which may explain its neuroprotective effects.

- Cell Cycle Regulation : By interfering with cell cycle checkpoints, the compound effectively induces cell cycle arrest in tumor cells, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a controlled study involving HeLa cells, treatment with this compound led to a significant decrease in cell viability at concentrations starting from 0.125 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers, confirming the compound's role in promoting programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Pyrrolidin-2-ylisoxazole dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Utilize nucleophilic substitution or cyclization reactions with reagents such as hydroxylamine hydrochloride (for isoxazole ring formation) and pyrrolidine derivatives.

- Optimize pH (6–8) and temperature (60–80°C) to enhance yield, as demonstrated in analogous heterocyclic syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts .

- Key Considerations :

- Purification via recrystallization or column chromatography to isolate the dihydrochloride salt.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., isoxazole C-H at δ 8.5–9.5 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm) .

- FT-IR for functional group identification (e.g., N-H stretches at ~3200 cm⁻¹ for hydrochloride salts) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .

- Elemental Analysis to verify stoichiometry (e.g., C, H, N, Cl content).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as recommended for hydrochloride salts .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Methodology :

- In Vitro Assays :

- Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates .

- Conduct cytotoxicity studies (IC₅₀ determination) in cancer cell lines via MTT assays .

- Molecular Docking :

- Model ligand-receptor interactions using software like AutoDock Vina; validate with site-directed mutagenesis .

Q. How should researchers address contradictory data in stability or bioactivity studies?

- Methodology :

- Replicate Experiments : Ensure consistency in buffer systems (e.g., PBS vs. Tris-HCl) and storage conditions .

- Analytical Cross-Validation :

- Compare HPLC, LC-MS, and NMR data to rule out degradation products .

- Use differential scanning calorimetry (DSC) to assess thermal stability .

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify outliers and variability sources .

Q. What strategies improve the design of in vivo pharmacokinetic studies for this compound?

- Methodology :

- Dosing Optimization :

- Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine bioavailability and half-life .

- Tissue Distribution :

- Radiolabel the compound (e.g., ¹⁴C) and quantify uptake in target organs via scintillation counting .

- Metabolite Profiling :

- Employ LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.